molecular formula C21H20N8OS B11937047 N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine

N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine

Cat. No.: B11937047
M. Wt: 432.5 g/mol
InChI Key: NIFSAJKTGRRAOJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SR-653234 involves multiple steps, starting with the preparation of the benzimidazole and thiophene derivatives, followed by their coupling with the purine scaffold. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity

Chemical Reactions Analysis

SR-653234 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

SR-653234 exerts its effects by inhibiting the activity of casein kinase 1 delta and casein kinase 1 epsilon. These kinases are involved in the phosphorylation of various proteins, which regulates their activity and function. By inhibiting these kinases, SR-653234 can modulate cellular processes such as cell growth, proliferation, and apoptosis . The molecular targets of SR-653234 include the ATP-binding sites of casein kinase 1 delta and casein kinase 1 epsilon, where it competes with ATP to inhibit kinase activity .

Comparison with Similar Compounds

SR-653234 is unique compared to other casein kinase inhibitors due to its specific structure and inhibitory profile. Similar compounds include:

SR-653234 stands out due to its balanced inhibitory activity against both casein kinase 1 delta and casein kinase 1 epsilon, making it a versatile tool in biochemical research .

Properties

Molecular Formula

C21H20N8OS

Molecular Weight

432.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-morpholin-4-yl-9-thiophen-3-ylpurin-6-amine

InChI

InChI=1S/C21H20N8OS/c1-2-4-16-15(3-1)24-17(25-16)11-22-19-18-20(29(13-23-18)14-5-10-31-12-14)27-21(26-19)28-6-8-30-9-7-28/h1-5,10,12-13H,6-9,11H2,(H,24,25)(H,22,26,27)

InChI Key

NIFSAJKTGRRAOJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CSC=C4)NCC5=NC6=CC=CC=C6N5

Origin of Product

United States

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